molecular formula C6H8O B1588861 7-Oxabicyclo[4.1.0]hept-2-ene CAS No. 6705-51-7

7-Oxabicyclo[4.1.0]hept-2-ene

Cat. No.: B1588861
CAS No.: 6705-51-7
M. Wt: 96.13 g/mol
InChI Key: ILSLNOWZSKKNJQ-NTSWFWBYSA-N
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Mechanism of Action

Target of Action

It has been reported as an anticapsin analog , suggesting that it may interact with similar biological targets as anticapsin.

Mode of Action

The exact mode of action of 7-Oxabicyclo[41It is known to be one of the products formed during the oxidation of cyclohexene by dendritic complexes . Further research is needed to elucidate the specific interactions of 7-Oxabicyclo[4.1.0]hept-2-ene with its targets and the resulting changes.

Biochemical Pathways

As an anticapsin analog , it might be involved in similar biochemical pathways as anticapsin

Result of Action

As an anticapsin analog , it might exhibit similar effects as anticapsin at the molecular and cellular levels

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Oxabicyclo[4.1.0]hept-2-ene can be synthesized through various methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically uses platinum (II) or gold (I) as catalysts . Another method involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium .

Chemical Reactions Analysis

Types of Reactions: 7-Oxabicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 7-Oxabicyclo[4.1.0]hept-2-ene is unique due to its specific ring strain and the presence of a double bond, which provides distinct reactivity patterns compared to other similar compounds. Its ability to undergo a variety of ring-opening reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

7-oxabicyclo[4.1.0]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-4-6-5(3-1)7-6/h1,3,5-6H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSLNOWZSKKNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70986029
Record name 7-Oxabicyclo[4.1.0]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6705-51-7
Record name 7-Oxabicyclo[4.1.0]hept-2-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6705-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxabicyclo[4.1.0]hept-2-ene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Oxabicyclo(4.1.0)hept-2-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the thermochemical properties of 7-Oxabicyclo[4.1.0]hept-2-ene?

A1: Researchers have utilized density functional theory calculations to determine key thermochemical properties of this compound. These include its enthalpy of formation (ΔH°f(298)), standard entropy (S°298), and heat capacity (Cp(T)) over a temperature range of 10 K to 5000 K []. These values offer valuable insights into the molecule's stability and reactivity under various conditions.

Q2: How does the structure of this compound influence its vibrational modes?

A2: The presence of both a cyclohexene ring and an epoxide ring within the this compound structure leads to interesting vibrational behavior. Specifically, the ring puckering mode has been modeled as the inversion of a pseudo-four-membered ring. This motion is characterized by significant asymmetry, primarily attributed to the influence of the epoxide ring []. Infrared and Raman spectroscopy studies have provided detailed information about this ring inversion potential function.

Q3: Are there any applications of chiral this compound derivatives in organic synthesis?

A3: Yes, specifically the (1S,6S)‐2‐(Phenylsulfonyl)‐7‐oxabicyclo[4.1.0]‐hept‐2‐ene derivative has proven useful as a chiral building block in organic synthesis []. This compound acts as a versatile scaffold for expanding six-membered rings or constructing six-carbon acyclic fragments. Its effectiveness highlights the potential of specifically substituted this compound derivatives in creating complex molecules with defined stereochemistry.

Q4: How is this compound relevant to atmospheric chemistry?

A4: this compound, along with other oxabicycloheptene isomers, has been identified as a potential product in the atmospheric photochemical oxidation of aromatic compounds []. This finding suggests that these bicyclic ethers could play a role in atmospheric processes, potentially impacting air quality and climate. Further research is needed to fully understand their formation mechanisms and fate in the environment.

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